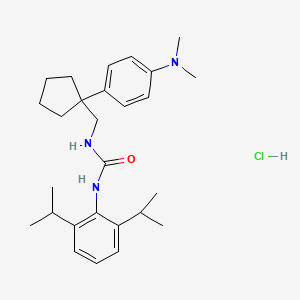

Nevanimibe hydrochloride

Description

structure given in first source; a lipid regulato

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N3O.ClH/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6;/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOOGTHIDFZUNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158389 | |

| Record name | PD 132301-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133825-81-7 | |

| Record name | Urea, N-[2,6-bis(1-methylethyl)phenyl]-N′-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133825-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nevanimibe hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133825817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 132301-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEVANIMIBE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK694ZFS57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nevanimibe Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevanimibe hydrochloride (formerly known as ATR-101 or PD-132301) is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), an intracellular enzyme crucial for the esterification of cholesterol.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of Nevanimibe hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting cholesterol metabolism in various diseases, including adrenocortical carcinoma (ACC) and congenital adrenal hyperplasia (CAH).

Introduction

Nevanimibe hydrochloride is an orally active small molecule that has been investigated for its potential in treating diseases characterized by excess steroid production or reliance on cholesterol metabolism.[3][4] Its primary target, ACAT1, is responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets.[2] By inhibiting this enzyme, Nevanimibe disrupts cholesterol homeostasis, leading to a range of cellular effects, including the induction of apoptosis in cancer cells and the reduction of steroidogenesis.[1][5]

Discovery and Rationale

The development of Nevanimibe was rooted in the observation that certain cancer cells, particularly those of the adrenal cortex, exhibit a high demand for cholesterol to support rapid proliferation and steroid hormone production. The rationale was that by targeting a key enzyme in cholesterol metabolism like ACAT1, it would be possible to selectively induce cell death in these cholesterol-dependent cancer cells and modulate steroid synthesis.[4][6]

Synthesis of Nevanimibe Hydrochloride

A detailed, step-by-step synthesis protocol for Nevanimibe hydrochloride is not publicly available in the reviewed literature. However, based on the chemical structure, (R)-1-(4-(3-amino-1-(4-fluorophenyl)propoxy)phenyl)-5-oxopyrrolidine-2-carboxamide hydrochloride, and general synthetic strategies for similar pyrrolidinone-containing compounds, a plausible synthetic route can be outlined. The synthesis would likely involve the coupling of a substituted aminopropoxy-phenylamine intermediate with a protected glutamic acid derivative to form the pyrrolidinone core, followed by amidation and deprotection steps.

Mechanism of Action

Nevanimibe is a selective inhibitor of ACAT1, with a reported EC50 of 9 nM, showing significantly less activity against ACAT2 (EC50 = 368 nM).[1][2] The inhibition of ACAT1 leads to two primary downstream effects:

-

Induction of Apoptosis: By blocking the esterification of cholesterol, Nevanimibe causes an accumulation of free cholesterol within the endoplasmic reticulum (ER). This accumulation leads to ER stress and the unfolded protein response (UPR), ultimately triggering apoptosis.[5]

-

Inhibition of Steroidogenesis: The synthesis of steroid hormones is dependent on a readily available pool of cholesterol. By preventing the storage of cholesterol as cholesteryl esters, Nevanimibe limits the substrate available for steroidogenesis.[3][5]

Signaling Pathway of ACAT1 Inhibition

Caption: Signaling pathway of Nevanimibe hydrochloride via ACAT1 inhibition.

Quantitative Data

The following tables summarize the key quantitative data reported for Nevanimibe hydrochloride.

Table 1: In Vitro Efficacy

| Parameter | Value | Target | Reference |

| EC50 | 9 nM | ACAT1 | [1][2] |

| EC50 | 368 nM | ACAT2 | [1][2] |

Table 2: Clinical Trial Data for Adrenocortical Carcinoma (Phase 1)

| Parameter | Details | Reference |

| Dosing | 1.6 mg/kg/day to 158.5 mg/kg/day | [4] |

| Maximum Feasible Dose | 128.2 mg/kg/day (long-term) | [4] |

| Most Common Adverse Events | Gastrointestinal disorders (76%), Diarrhea (44%), Vomiting (35%) | [4] |

Table 3: Clinical Trial Data for Congenital Adrenal Hyperplasia (Phase 2)

| Parameter | Details | Reference |

| Dosing | 125 mg to 1000 mg twice daily | [5][6] |

| Primary Endpoint | Reduction of 17-hydroxyprogesterone (17-OHP) | [5][6] |

| Key Outcome | Decreased 17-OHP levels within 2 weeks | [5][6] |

| Most Common Adverse Events | Gastrointestinal (30%) | [5][6] |

Experimental Protocols

Fluorescence-Based ACAT1 Inhibition Assay

This protocol is adapted from a published study on the structure of Nevanimibe-bound ACAT1.

Materials:

-

Recombinant human ACAT1

-

Oleoyl-CoA

-

Mixed micelles (2 mM cholesterol/10 mM POPC/18.6 mM taurocholate in reaction buffer)

-

Reaction Buffer: 100 mM HEPES pH 7.5, 150 mM NaCl

-

7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (fluorescent probe)

-

Nevanimibe hydrochloride stock solution

-

384-well microplate

-

Plate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare mixed micelles as previously described.

-

In a 384-well plate, add 15 µL of mixed micelles to each well.

-

Add 2.5 µL of recombinant ACAT1 protein (final concentration ~7.2 µM).

-

Add serial dilutions of Nevanimibe hydrochloride or vehicle control.

-

Initiate the reaction by adding 2.5 µL of 400 µM oleoyl-CoA.

-

Incubate at 37°C for 3 minutes.

-

Stop the reaction and add 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin to detect the free coenzyme A.

-

Measure fluorescence at Ex/Em = 355/460 nm.

-

Calculate IC50 values from the dose-response curve.

Caption: Workflow for the fluorescence-based ACAT1 inhibition assay.

Cell Viability Assay (MTT/MTS Assay)

This is a general protocol for assessing the cytotoxic effects of Nevanimibe on a cell line such as H295R (adrenocortical carcinoma cells).

Materials:

-

H295R cells

-

Complete cell culture medium

-

96-well cell culture plates

-

Nevanimibe hydrochloride stock solution

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader (absorbance)

Procedure:

-

Seed H295R cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Nevanimibe hydrochloride or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT or MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

If using MTT, add the solubilization solution and mix to dissolve the crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of 17-Hydroxyprogesterone (17-OHP) in Serum

This protocol outlines the general steps for measuring 17-OHP levels in patient samples from clinical trials.

Materials:

-

Patient serum samples

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

17-OHP standard solutions

-

Internal standard

Procedure:

-

Collect blood samples from patients at specified time points.

-

Separate the serum by centrifugation.

-

Store serum samples at -80°C until analysis.

-

Prepare serum samples for analysis, which may include protein precipitation and extraction.

-

Add an internal standard to each sample.

-

Analyze the samples using a validated LC-MS/MS method to quantify 17-OHP levels.

-

Compare the results to baseline levels and established reference ranges.

Structure-Activity Relationship (SAR)

Detailed structure-activity relationship studies for a series of Nevanimibe analogs are not extensively published. However, the general class of N-phenyl-N'-alkylurea ACAT inhibitors, to which Nevanimibe belongs, has been studied. For these compounds, the potency and selectivity are influenced by the substituents on the phenyl ring and the nature of the alkyl group. The specific combination of the 4-fluorophenylpropoxy and the pyrrolidinone-carboxamide moieties in Nevanimibe appears to be critical for its potent and selective inhibition of ACAT1.

Conclusion

Nevanimibe hydrochloride is a promising therapeutic agent that targets cholesterol metabolism for the treatment of specific cancers and endocrine disorders. Its selective inhibition of ACAT1 provides a unique mechanism of action that leads to apoptosis in cancer cells and a reduction in steroid hormone production. While clinical development has faced challenges, the understanding of Nevanimibe's pharmacology provides a valuable foundation for future research into ACAT1 inhibitors and the broader field of targeting metabolic pathways in disease. Further exploration of its synthesis and the structure-activity relationships of its analogs could lead to the development of even more potent and selective therapeutic agents.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholesterol transport in steroid biosynthesis: Role of protein-protein interactions and implications in disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol Ester Droplets and Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Core Mechanism of Nevanimibe Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevanimibe hydrochloride (formerly known as ATR-101) is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also designated as sterol O-acyltransferase 1 (SOAT1). This technical guide delineates the core mechanism of action of Nevanimibe, focusing on its molecular interactions, downstream signaling effects, and the experimental evidence supporting its dual modalities of action: inhibition of adrenal steroidogenesis and induction of apoptosis in adrenocortical cells. This document provides a comprehensive resource for researchers engaged in the study of adrenal pathologies and the development of targeted therapeutics.

Introduction

Nevanimibe hydrochloride is an investigational drug that has been evaluated for the treatment of congenital adrenal hyperplasia (CAH) and adrenocortical carcinoma (ACC). Its therapeutic potential stems from its specific action on the adrenal cortex, a tissue highly dependent on cholesterol metabolism for both steroid hormone production and cell viability. The primary molecular target of Nevanimibe is ACAT1, an enzyme critical for the esterification of intracellular free cholesterol into cholesteryl esters for storage. By inhibiting ACAT1, Nevanimibe disrupts cholesterol homeostasis, leading to distinct, concentration-dependent cellular outcomes. At lower concentrations, it curtails the substrate pool for steroidogenesis, while at higher concentrations, it triggers a cascade of events culminating in programmed cell death.

Molecular Target and Potency

Nevanimibe is a selective inhibitor of the ACAT1 isoenzyme. In preclinical studies, it has demonstrated significantly greater potency for ACAT1 over its counterpart, ACAT2.

Table 1: In Vitro Inhibitory Activity of Nevanimibe

| Target | EC50 (nM) | Cell Line | Reference |

| Human ACAT1 | 9 | Transfected CHO cells | [1] |

| Human ACAT2 | 368 | Transfected CHO cells | [1] |

This selectivity is crucial to its adrenal-specific effects, as ACAT1 is the predominant isoform in the adrenal glands.

Dual Mechanism of Action

Nevanimibe hydrochloride exerts its effects through a dual mechanism that is dependent on the dosage and the cellular context.

Inhibition of Adrenal Steroidogenesis

At lower concentrations, Nevanimibe's primary effect is the reduction of adrenal steroid hormone synthesis. ACAT1 is responsible for creating a stored pool of cholesteryl esters within the adrenal cortex. These esters are the primary source of cholesterol for conversion into steroid hormones such as cortisol, aldosterone, and androgens.

By inhibiting ACAT1, Nevanimibe depletes these cholesteryl ester stores, thereby limiting the substrate available for the initial and rate-limiting step of steroidogenesis: the conversion of cholesterol to pregnenolone (B344588) in the mitochondria. This leads to a broad suppression of all three major classes of adrenal steroids.

Diagram 1: Signaling Pathway of Steroidogenesis Inhibition by Nevanimibe

Caption: Inhibition of ACAT1 by Nevanimibe reduces cholesteryl ester stores, limiting steroid synthesis.

Induction of Apoptosis in Adrenocortical Cells

At higher concentrations, the inhibition of ACAT1 by Nevanimibe leads to a cytotoxic effect, specifically inducing apoptosis in adrenocortical cells. This is particularly relevant for its application in adrenocortical carcinoma. The accumulation of intracellular free cholesterol, which cannot be esterified due to ACAT1 blockade, triggers significant cellular stress, primarily originating from the endoplasmic reticulum (ER).

This ER stress activates the Unfolded Protein Response (UPR), a signaling network that initially aims to restore cellular homeostasis but can trigger apoptosis if the stress is prolonged or severe. Key mediators of the UPR, including PERK (protein kinase RNA-like endoplasmic reticulum kinase), ATF4 (activating transcription factor 4), and CHOP (C/EBP homologous protein), are activated in response to Nevanimibe treatment. This cascade ultimately leads to the activation of caspases and the execution of the apoptotic program.

Diagram 2: Signaling Pathway of Nevanimibe-Induced Apoptosis

Caption: Nevanimibe-induced ACAT1 inhibition leads to ER stress, UPR activation, and apoptosis.

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of Nevanimibe hydrochloride.

ACAT1 Inhibition Assay

This cell-based fluorescence assay is used to determine the inhibitory potency of compounds against ACAT1 and ACAT2.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells deficient in ACAT activity (AC29) are stably transfected with either human ACAT1 or human ACAT2.

-

Principle: The fluorescent cholesterol analog, NBD-cholesterol, is used as a substrate. When esterified by ACAT, it localizes to cytoplasmic lipid droplets, resulting in a strong fluorescent signal. Inhibition of ACAT activity reduces the formation of these fluorescent lipid droplets.

-

Protocol Outline:

-

Plate ACAT1- or ACAT2-transfected CHO cells in a 96-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of Nevanimibe hydrochloride.

-

Add NBD-cholesterol (e.g., 1 µg/mL) to the wells and incubate for a defined period (e.g., 6 hours) to allow for cholesterol esterification.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm, emission at 530 nm).

-

Calculate the EC50 value by plotting the fluorescence intensity against the inhibitor concentration.

-

Diagram 3: Experimental Workflow for ACAT1 Inhibition Assay

Caption: Workflow for determining ACAT1 inhibitory activity using a cell-based fluorescence assay.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of key executioner caspases, caspase-3 and -7, as a marker of apoptosis.

-

Cell Line: Human adrenocortical carcinoma cell line, NCI-H295R.

-

Principle: A luminogenic substrate containing the DEVD amino acid sequence is cleaved by active caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.

-

Protocol Outline:

-

Seed NCI-H295R cells (e.g., 8 x 10³ cells/well) in a 96-well white-walled plate and incubate overnight.

-

Treat the cells with Nevanimibe hydrochloride at various concentrations for a specified duration (e.g., 24-48 hours).

-

Add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well.

-

Incubate at room temperature for 1-2 hours to allow for signal stabilization.

-

Measure the luminescence using a microplate reader.

-

Express the results as a fold-change in caspase activity relative to vehicle-treated control cells.

-

Diagram 4: Experimental Workflow for Caspase-3/7 Apoptosis Assay

Caption: Workflow for assessing apoptosis via caspase-3/7 activity in H295R cells.

Clinical Trial Data

Nevanimibe hydrochloride has been evaluated in clinical trials for adrenocortical carcinoma and congenital adrenal hyperplasia.

Table 2: Summary of Phase 1 Clinical Trial in Adrenocortical Carcinoma (NCT01898715) [1]

| Parameter | Value |

| Number of Patients | 63 |

| Dosing Range | 1.6 to 158.5 mg/kg/day |

| Complete or Partial Response | 0% |

| Stable Disease at 2 months | 27% (13 of 48 patients) |

| Stable Disease > 4 months | 8.3% (4 of 48 patients) |

| Most Common Adverse Events | Gastrointestinal disorders (76%) |

Table 3: Summary of Phase 2 Clinical Trial in Congenital Adrenal Hyperplasia (NCT02804178) [2][3][4]

| Parameter | Value |

| Number of Patients | 10 |

| Dosing Levels | 125, 250, 500, 750, 1000 mg twice daily |

| Primary Endpoint Met (17-OHP ≤2x ULN) | 20% (2 of 10 patients) |

| Patients with 17-OHP Decrease | 70% (7 of 10 patients) |

| Range of 17-OHP Decrease | 27% to 72% |

| Most Common Adverse Events | Gastrointestinal (30%) |

Conclusion

Nevanimibe hydrochloride's mechanism of action is centered on the selective inhibition of ACAT1, leading to a dual effect on the adrenal cortex. By depleting cholesteryl ester stores, it effectively reduces the substrate for steroidogenesis, offering a therapeutic avenue for conditions of adrenal hormone excess like congenital adrenal hyperplasia. At higher concentrations, the resultant accumulation of free cholesterol induces ER stress and activates the unfolded protein response, culminating in apoptosis of adrenocortical cells, a mechanism with potential application in adrenocortical carcinoma. The in-depth understanding of these molecular pathways provides a solid foundation for the continued investigation and potential clinical application of ACAT1 inhibitors in adrenal diseases.

References

- 1. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Four clinically utilized drugs were identified and validated for treatment of adrenocortical cancer using quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Heat Shock Protein 90 as a Prognostic Marker and Therapeutic Target for Adrenocortical Carcinoma [frontiersin.org]

- 4. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]

Nevanimibe Hydrochloride: A Deep Dive into Selective ACAT1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nevanimibe (B238670) hydrochloride (formerly known as ATR-101), a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its role in relevant signaling pathways.

Introduction to Nevanimibe Hydrochloride and ACAT1

Nevanimibe hydrochloride is an orally active small molecule that selectively inhibits ACAT1, an enzyme crucial for cellular cholesterol homeostasis.[1][2] ACAT1 is an intracellular enzyme located in the endoplasmic reticulum that catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[2][3] This process is vital in various tissues, and its dysregulation is implicated in several diseases.[4][5] While two isoforms of ACAT exist (ACAT1 and ACAT2), they exhibit different tissue distributions and functions.[3] ACAT1 is ubiquitously expressed, playing a significant role in macrophage foam cell formation, whereas ACAT2 is primarily found in the liver and intestines, where it is involved in dietary cholesterol absorption.[3] The selectivity of Nevanimibe for ACAT1 makes it a targeted therapeutic candidate with the potential to minimize off-target effects associated with non-selective ACAT inhibitors.[2]

Mechanism of Action

Nevanimibe hydrochloride exerts its therapeutic effects by specifically binding to and inhibiting the enzymatic activity of ACAT1.[4] This inhibition prevents the conversion of free cholesterol to cholesteryl esters.[6] The accumulation of intracellular free cholesterol due to ACAT1 blockade can trigger a cascade of cellular events, including endoplasmic reticulum (ER) stress and the unfolded protein response, ultimately leading to apoptosis, particularly in cells that are highly dependent on cholesterol esterification, such as adrenocortical cells.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Nevanimibe hydrochloride.

Table 1: In Vitro Efficacy and Selectivity of Nevanimibe Hydrochloride

| Parameter | Value | Cell Line/System | Reference |

| ACAT1 EC50 | 9 nM | Human ACAT1 expressed in AC29 cells | [2][7] |

| ACAT2 EC50 | 368 nM | Human ACAT2 expressed in AC29 cells | [2][7] |

| Selectivity (ACAT2/ACAT1) | ~41-fold | - | [2][7] |

Table 2: Preclinical Cytotoxicity of Nevanimibe Hydrochloride

| Cell Line | Condition | Effect | Concentration | Time | Reference |

| H295R (Adrenocortical Carcinoma) | + 60 µg/mL Cholesterol | 60% reduction in survival | 3 nM | 24 hours | [7] |

Table 3: Phase 1 Clinical Trial of Nevanimibe Hydrochloride in Adrenocortical Carcinoma (ACC)

| Parameter | Details | Reference |

| Patient Population | 63 patients with metastatic ACC | [1][8] |

| Dosing | Oral, ranging from 1.6 mg/kg/day to 158.5 mg/kg/day | [1][8] |

| Maximum Feasible Dose | 128.2 mg/kg/day | [8] |

| Response Rate | No complete or partial responses observed | [1][8] |

| Stable Disease | 27% (13 out of 48 evaluable patients) at 2 months | [1][8] |

| Most Common Adverse Events | Gastrointestinal disorders (76%), including diarrhea (44%) and vomiting (35%) | [1][8] |

Table 4: Phase 2 Clinical Trial of Nevanimibe Hydrochloride in Congenital Adrenal Hyperplasia (CAH)

| Parameter | Details | Reference |

| Patient Population | 10 adults with classic CAH | [9] |

| Dosing | Oral, dose titration from 125 mg to 1000 mg twice daily | [9] |

| Primary Endpoint | 17-hydroxyprogesterone (17-OHP) ≤ 2x Upper Limit of Normal (ULN) | [9] |

| Results | 2 subjects met the primary endpoint; 5 others showed a 27-72% decrease in 17-OHP | [9] |

| Most Common Adverse Events | Gastrointestinal side effects (30%) | [9] |

Experimental Protocols

ACAT1 Inhibition Assay (Fluorescent Cell-Based)

This protocol is adapted from methodologies used to characterize selective ACAT inhibitors.[10]

Objective: To determine the half-maximal effective concentration (EC50) of Nevanimibe hydrochloride for ACAT1 and ACAT2.

Materials:

-

AC29 cells (a Chinese hamster ovary cell line deficient in ACAT activity)

-

Expression vectors for human ACAT1 and human ACAT2

-

NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol)

-

Nevanimibe hydrochloride

-

Cell culture medium and reagents

-

Fluorescence microplate reader

Procedure:

-

Cell Transfection: Stably transfect AC29 cells with either the human ACAT1 or human ACAT2 expression vector. Select and maintain stable cell lines.

-

Cell Seeding: Seed the transfected ACAT1 and ACAT2 expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Nevanimibe hydrochloride in cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

NBD-Cholesterol Addition: Add NBD-cholesterol to each well at a final concentration of 1 µg/mL.

-

Incubation: Incubate the plates for 4-6 hours at 37°C in a CO2 incubator.

-

Fluorescence Measurement: After incubation, measure the fluorescence intensity of the lipid droplets formed within the cells using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm. The esterification of NBD-cholesterol leads to its incorporation into lipid droplets, resulting in a significant increase in fluorescence.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cholesterol Esterification Assay (Radiolabeled Oleate)

This protocol provides a method to directly measure the rate of cholesterol esterification in cultured cells.

Objective: To quantify the inhibitory effect of Nevanimibe hydrochloride on cholesterol esterification.

Materials:

-

H295R cells (or other relevant cell line)

-

[¹⁴C]Oleic acid complexed to bovine serum albumin (BSA)

-

Nevanimibe hydrochloride

-

Cell culture medium and reagents

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Lipid extraction solvents (e.g., hexane/isopropanol)

-

Scintillation counter and fluid

Procedure:

-

Cell Culture and Treatment: Culture H295R cells to near confluence in appropriate culture dishes. Treat the cells with varying concentrations of Nevanimibe hydrochloride for a predetermined time (e.g., 24 hours).

-

Radiolabeling: Add [¹⁴C]oleic acid-BSA complex to the culture medium to a final concentration of 0.2 µCi/mL and incubate for 2-4 hours.

-

Cell Lysis and Lipid Extraction: After incubation, wash the cells with cold phosphate-buffered saline (PBS) and scrape them into a solvent mixture (e.g., hexane:isopropanol 3:2, v/v) to extract the lipids.

-

Lipid Separation: Evaporate the solvent under nitrogen and resuspend the lipid extract in a small volume of chloroform. Spot the extract onto a silica (B1680970) gel TLC plate. Develop the TLC plate using a solvent system that separates neutral lipids, such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v). Include standards for free oleic acid and cholesteryl oleate.

-

Quantification: Visualize the lipid spots (e.g., using iodine vapor). Scrape the spots corresponding to cholesteryl esters into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of [¹⁴C]oleate incorporated into cholesteryl esters and normalize it to the total protein content of the cell lysate. Compare the results from treated and untreated cells to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

ACAT1 Signaling Pathway and the Impact of Nevanimibe

ACAT1 plays a central role in maintaining cellular cholesterol homeostasis. Its inhibition by Nevanimibe has significant downstream consequences, particularly in cells with high cholesterol flux, such as steroidogenic cells in the adrenal cortex.

Caption: ACAT1 inhibition by Nevanimibe disrupts cholesterol homeostasis, leading to ER stress and apoptosis.

Experimental Workflow for Assessing Nevanimibe's Effect on Cell Viability

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of Nevanimibe hydrochloride in a cancer cell line.

Caption: Workflow for determining the cytotoxicity of Nevanimibe hydrochloride.

Conclusion

Nevanimibe hydrochloride is a selective and potent inhibitor of ACAT1 with demonstrated preclinical and clinical activity. Its mechanism of action, involving the disruption of cholesterol homeostasis and induction of apoptosis, makes it a compelling candidate for further investigation in diseases characterized by aberrant cholesterol metabolism, such as certain cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of selective ACAT1 inhibition. Further research is warranted to fully elucidate its clinical utility and to identify patient populations most likely to benefit from this targeted therapeutic approach.

References

- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are ACAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATR-101, a Selective and Potent Inhibitor of Acyl-CoA Acyltransferase 1, Induces Apoptosis in H295R Adrenocortical Cells and in the Adrenal Cortex of Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A phase 1 study of nevanimibe HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Nevanimibe Hydrochloride in Adrenal Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevanimibe hydrochloride (formerly ATR-101) is an investigational, orally bioavailable small molecule that acts as a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1). This enzyme plays a critical role in the esterification of intracellular free cholesterol into cholesteryl esters for storage within adrenocortical cells. By targeting ACAT1, Nevanimibe presents a dual mechanism of action with dose-dependent effects on adrenal steroidogenesis and cell viability. At lower concentrations, it inhibits the synthesis of adrenal steroids, including cortisol and androgens, by limiting the substrate availability for steroid hormone production. At higher concentrations, the accumulation of free cholesterol induces endoplasmic reticulum stress and apoptosis in adrenocortical cells. These properties have positioned Nevanimibe as a therapeutic candidate for adrenal disorders characterized by hormonal excess or malignancy, such as Congenital Adrenal Hyperplasia (CAH) and Adrenocortical Carcinoma (ACC). This technical guide provides an in-depth overview of the pharmacology of Nevanimibe, summarizing key preclinical and clinical data, and detailing relevant experimental methodologies.

Introduction

The adrenal cortex is a vital endocrine organ responsible for the synthesis of glucocorticoids, mineralocorticoids, and adrenal androgens. Dysregulation of adrenal function can lead to a spectrum of disorders, including the genetic condition Congenital Adrenal Hyperplasia (CAH), which is characterized by impaired cortisol synthesis and consequent androgen excess, and the rare and aggressive malignancy, Adrenocortical Carcinoma (ACC). Current therapeutic options for these conditions are often limited and associated with significant side effects.

Nevanimibe hydrochloride has emerged as a novel therapeutic agent with a targeted mechanism of action within the adrenal cortex. Its ability to selectively inhibit ACAT1 offers a unique approach to modulating adrenal function. This document serves as a comprehensive technical resource on the pharmacology of Nevanimibe, intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Nevanimibe's primary pharmacological target is the enzyme ACAT1, which is highly expressed in the adrenal cortex.[1] ACAT1 catalyzes the esterification of free cholesterol to cholesteryl esters, a crucial step for the storage of cholesterol in lipid droplets.[2] Steroidogenesis, the process of producing steroid hormones, is initiated by the mobilization of cholesterol from these stores.

By inhibiting ACAT1, Nevanimibe disrupts cholesterol homeostasis within adrenocortical cells.[3] This inhibition leads to two key downstream effects in a dose-dependent manner:

-

Inhibition of Steroidogenesis: At lower concentrations, the reduction in cholesteryl ester stores limits the available substrate for steroid hormone synthesis.[4][5] This suppression of steroidogenesis affects all three major pathways, leading to a decrease in the production of glucocorticoids, mineralocorticoids, and androgens.[4]

-

Induction of Apoptosis: At higher concentrations, the inhibition of cholesterol esterification leads to an accumulation of cytotoxic free cholesterol.[6] This accumulation induces endoplasmic reticulum (ER) stress and activates the unfolded protein response, ultimately triggering apoptosis (programmed cell death) in adrenocortical cells.[6]

This dual mechanism of action provides a rationale for the investigation of Nevanimibe in both hypersecretory adrenal disorders and adrenal malignancies.

Signaling Pathway of Nevanimibe's Mechanism of Action

References

- 1. Synthesis and Evaluation of 11C- and 18F-Labeled SOAT1 Inhibitors as Macrophage Foam Cell Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.sg]

- 5. oecd.org [oecd.org]

- 6. mdpi.com [mdpi.com]

The Structure-Activity Relationship of Nevanimibe Hydrochloride Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevanimibe hydrochloride, also known as ATR-101 or PD-132301, is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), an intracellular enzyme that plays a crucial role in cellular cholesterol metabolism. By catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets, ACAT1 is implicated in the pathophysiology of various diseases, including atherosclerosis, certain cancers, and adrenal disorders. The therapeutic potential of targeting ACAT1 has led to significant interest in the development of small molecule inhibitors like Nevanimibe. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of Nevanimibe analogs, experimental protocols for their evaluation, and the associated signaling pathways.

Quantitative Data on Nevanimibe and Related ACAT1 Inhibitors

The following table summarizes the available quantitative data for Nevanimibe hydrochloride and other relevant ACAT1 inhibitors. This data is essential for comparing the potency and selectivity of these compounds.

| Compound Name | Target | Assay Type | Value | Units | Reference |

| Nevanimibe (PD-132301) | ACAT1 | EC50 | 9 | nM | [1] |

| ACAT2 | EC50 | 368 | nM | [1] | |

| F12511 | ACAT1 | IC50 | 39 | nM | |

| ACAT2 | IC50 | 110 | nM |

Structure-Activity Relationship (SAR) of ACAT1 Inhibitors

Nevanimibe's chemical structure, N-((1S,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)-4'-(trifluoromethyl)biphenyl-4-carboxamide, reveals several important moieties:

-

Biphenyl (B1667301) Carboxamide Core: This rigid scaffold serves as the backbone of the molecule, likely orienting the other functional groups for optimal interaction with the ACAT1 active site.

-

Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group on the biphenyl ring may enhance binding affinity through hydrophobic and electronic interactions.

-

(1S,2R)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl Side Chain: This chiral side chain is critical for activity. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the triazole ring can participate in various non-covalent interactions. The specific stereochemistry is likely crucial for fitting into the enzyme's active site.

-

2,4-Difluorophenyl Group: The fluorine substitutions on the phenyl ring can modulate the electronic properties and metabolic stability of the compound.

General SAR principles for other classes of ACAT inhibitors often highlight the importance of a central hydrophobic core, hydrogen bond donors and acceptors, and specific stereochemistry for potent and selective inhibition. Further research into analogs of Nevanimibe would be invaluable to precisely map the SAR and guide the design of next-generation ACAT1 inhibitors with improved pharmacological profiles.

Signaling Pathways

ACAT1 plays a central role in maintaining cellular cholesterol homeostasis. Its inhibition by Nevanimibe hydrochloride can impact several downstream signaling pathways, particularly in cancer cells that exhibit altered cholesterol metabolism. One such pathway is the AKT/GSK3β/c-Myc signaling pathway , which is known to be involved in cell proliferation and metastasis in certain cancers like bladder cancer.

Caption: ACAT1-mediated signaling in cancer cell proliferation.

Experimental Protocols

The evaluation of Nevanimibe analogs and other ACAT1 inhibitors typically involves two key types of assays: a cell-based assay to assess activity in a cellular context and an in vitro assay using isolated enzymes to determine direct inhibitory effects.

Experimental Workflow: ACAT1 Inhibitor Screening

The following diagram illustrates a general workflow for screening and characterizing ACAT1 inhibitors.

References

An In-depth Technical Guide to Nevanimibe Hydrochloride (ATR-101, PD-132301)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevanimibe hydrochloride, also known by its developmental codes ATR-101 and PD-132301, is a potent and selective small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also referred to as Sterol O-Acyltransferase 1 (SOAT1).[1][2][3] This technical guide provides a comprehensive overview of Nevanimibe hydrochloride, including its synonyms, mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its characterization.

Synonyms and Chemical Identity

A clear identification of a compound is crucial for accurate research and development. The following table summarizes the known synonyms and identifiers for Nevanimibe hydrochloride.

| Identifier Type | Identifier |

| Systematic Name | N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(4-(dimethylamino)phenyl)cyclopentyl)methyl)urea hydrochloride |

| Synonyms | ATR-101, PD-132301, Nevanimibe |

| CAS Number | 133825-81-7 (for hydrochloride), 133825-80-6 (for free base) |

| Molecular Formula | C27H39N3O · HCl |

| Molecular Weight | 458.08 g/mol |

Mechanism of Action: A Dual Approach to Adrenocortical Cell Apoptosis

Nevanimibe hydrochloride exerts its therapeutic effect primarily through the selective inhibition of ACAT1, an enzyme crucial for the esterification of intracellular free cholesterol into cholesteryl esters for storage.[1][4] Its mechanism of action in adrenocortical carcinoma (ACC) cells is multifaceted, leading to apoptosis through two interconnected pathways: induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction.

Endoplasmic Reticulum Stress-Mediated Apoptosis

The primary mechanism of action of Nevanimibe hydrochloride is the induction of ER stress-mediated apoptosis. By inhibiting ACAT1, Nevanimibe hydrochloride disrupts cholesterol homeostasis, leading to an accumulation of free cholesterol within the endoplasmic reticulum.[1] This accumulation triggers the Unfolded Protein Response (UPR), a cellular stress response. However, prolonged activation of the UPR due to unresolved ER stress shifts the cellular response from pro-survival to pro-apoptotic, culminating in programmed cell death.[1][5]

Mitochondrial Dysfunction

In addition to inducing ER stress, Nevanimibe hydrochloride has been shown to directly impact mitochondrial function in adrenocortical carcinoma cells.[5] Treatment with ATR-101 leads to mitochondrial hyperpolarization, the release of reactive oxygen species (ROS), and depletion of ATP.[5] This is followed by the release of cytochrome c, activation of caspases, and ultimately, apoptosis.[5] This suggests a dual mechanism where both ER stress and direct mitochondrial insult contribute to the cytotoxic effects of the compound.

Quantitative Data Summary

The following tables summarize key quantitative data for Nevanimibe hydrochloride from preclinical and clinical investigations.

Table 4.1: In Vitro ACAT Inhibition

| Enzyme | EC50 | Reference |

| Human ACAT1 | 9 nM | [4][6] |

| Human ACAT2 | 368 nM | [4][6] |

Table 4.2: Phase 1 Clinical Trial in Adrenocortical Carcinoma (NCT01898715)

| Parameter | Value/Observation | Reference |

| Number of Patients | 63 | [3] |

| Dose Range | 1.6 mg/kg/day to 158.5 mg/kg/day | [3] |

| Maximum Feasible Dose | 128.2 mg/kg/day | [3] |

| Efficacy (Best Response) | No complete or partial responses; 27% of patients had stable disease at 2 months. | [3] |

| Common Adverse Events | Gastrointestinal disorders (diarrhea, vomiting) | [3] |

Table 4.3: Phase 2 Clinical Trial in Congenital Adrenal Hyperplasia (CAH)

| Parameter | Value/Observation | Reference |

| Number of Patients | 10 | [7][8] |

| Dosing Regimen | Dose titration from 125 mg to 1000 mg twice daily. | [7][8] |

| Primary Endpoint | Reduction of 17-hydroxyprogesterone (17-OHP) to ≤ 2x upper limit of normal. | [7][8] |

| Efficacy | 2 subjects met the primary endpoint; 5 others had 17-OHP decreases of 27% to 72%. | [7][8] |

| Common Adverse Events | Gastrointestinal side effects (30%) | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of Nevanimibe hydrochloride.

ACAT1 Inhibition Assay (Cell-Based)

This protocol is adapted from a cell-based fluorescence assay for identifying ACAT1- and ACAT2-specific inhibitors.

Objective: To determine the half-maximal effective concentration (EC50) of Nevanimibe hydrochloride for the inhibition of ACAT1.

Materials:

-

AC29 cells (a Chinese hamster ovary cell line deficient in ACAT activity)

-

AC29 cells stably transfected with human ACAT1

-

NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol)

-

Nevanimibe hydrochloride

-

Cell culture medium and supplements

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed AC29 cells stably expressing human ACAT1 in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of Nevanimibe hydrochloride in cell culture medium.

-

Remove the culture medium from the cells and add the medium containing the different concentrations of Nevanimibe hydrochloride. Incubate for 1-2 hours.

-

Add NBD-cholesterol to each well at a final concentration of 1-5 µg/mL.

-

Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

Alternatively, visualize the cells under a fluorescence microscope to observe the accumulation of fluorescent cholesteryl esters in lipid droplets.

-

Plot the fluorescence intensity against the logarithm of the Nevanimibe hydrochloride concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol is based on the commercially available Caspase-Glo® 3/7 Assay from Promega.

Objective: To quantify the induction of apoptosis by Nevanimibe hydrochloride through the measurement of caspase-3 and -7 activities.

Materials:

-

Adrenocortical carcinoma cell line (e.g., H295R)

-

Nevanimibe hydrochloride

-

Caspase-Glo® 3/7 Reagent (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed H295R cells in a white-walled 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of Nevanimibe hydrochloride and appropriate vehicle controls. Incubate for the desired period (e.g., 24, 48 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours.

-

Measure the luminescence in each well using a luminometer.

-

Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Measurement of Steroid Hormones by LC-MS/MS

This is a general protocol for the quantification of steroid hormones in cell culture supernatant or serum.

Objective: To measure the effect of Nevanimibe hydrochloride on the production of steroid hormones such as cortisol, androstenedione, and 17-hydroxyprogesterone.

Materials:

-

Cell culture supernatant or serum samples from treated and control groups

-

Internal standards (deuterated analogs of the steroids of interest)

-

Acetonitrile for protein precipitation

-

Methyl tert-butyl ether (MTBE) for liquid-liquid extraction

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation:

-

To 100 µL of sample, add internal standards.

-

Precipitate proteins by adding 200 µL of cold acetonitrile. Vortex and centrifuge.

-

Perform a liquid-liquid extraction of the supernatant with 1 mL of MTBE.

-

Freeze the aqueous layer and transfer the organic layer to a new tube.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol (B129727)/water).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the steroids using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).

-

Detect and quantify the steroids using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

-

Data Analysis:

-

Generate a standard curve for each steroid using known concentrations.

-

Calculate the concentration of each steroid in the samples based on the standard curve and the response of the internal standard.

-

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the preclinical to clinical development of a targeted therapy like Nevanimibe hydrochloride.

Conclusion

Nevanimibe hydrochloride (ATR-101, PD-132301) is a selective ACAT1 inhibitor with a well-defined mechanism of action involving the induction of ER stress and mitochondrial dysfunction, leading to apoptosis in adrenocortical cells. Preclinical data demonstrated its potency and selectivity, while clinical trials have explored its safety and efficacy in adrenocortical carcinoma and congenital adrenal hyperplasia. This technical guide provides a centralized resource of its synonyms, mechanism, quantitative data, and key experimental protocols to aid researchers and drug development professionals in further investigating this and similar targeted therapies.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 2. Establishment of a mouse xenograft model of metastatic adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: The TUNEL Assay [jove.com]

- 4. benchchem.com [benchchem.com]

- 5. Update on in-vivo preclinical research models in adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Beyond ACAT1: An In-depth Technical Guide to the Cellular Targets of Nevanimibe Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevanimibe hydrochloride, also known as Avasimibe (B1665837), is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), an enzyme crucial for cellular cholesterol esterification. While its primary mechanism of action has been extensively studied in the context of atherosclerosis and certain cancers, a growing body of evidence reveals that Nevanimibe's cellular interactions extend beyond ACAT1. This technical guide provides a comprehensive overview of the known alternative cellular targets and pathways modulated by Nevanimibe hydrochloride. The information presented herein is intended to support further research and drug development efforts by elucidating the compound's broader pharmacological profile.

Quantitative Data on Cellular Targets

The following tables summarize the known quantitative data for the interaction of Nevanimibe hydrochloride with various cellular targets beyond ACAT1.

Table 1: Inhibition of ACAT Isoforms by Nevanimibe Hydrochloride

| Target | IC50 / EC50 | Cell/System | Reference |

| ACAT1 | 9 nM (EC50) | Not specified | [1][2] |

| ACAT2 | 368 nM (EC50) | Not specified | [1][2] |

| ACAT2 | 0.71 µM (IC50) | In vitro enzymatic assay | [3] |

Table 2: Inhibition of Cytochrome P450 Isoenzymes by Avasimibe

| Target | IC50 | Cell/System | Reference |

| CYP1A2 | 13.9 µM | Human Hepatic Microsomes | [4][5][6] |

| CYP2C9 | 2.9 µM | Human Hepatic Microsomes | [4][5][6] |

| CYP2C19 | 26.5 µM | Human Hepatic Microsomes | [4][5] |

| CYP3A4 | 20.7 µM (testosterone as substrate) | Pooled Human Hepatic Microsomes | [7] |

| CYP3A4 | 1.6 µM (midazolam as substrate) | Pooled Human Hepatic Microsomes | [7] |

| CYP3A4 | 3.1 µM (felodipine as substrate) | Pooled Human Hepatic Microsomes | [7] |

Table 3: Activation of Pregnane (B1235032) X Receptor (PXR) and Induction of Downstream Targets by Avasimibe

| Effect | EC50 | Cell/System | Reference |

| CYP3A4 Activity Induction | 200-400 nM | Primary Human Hepatocytes | [7] |

| CYP3A4 Protein Induction | 200-400 nM | Primary Human Hepatocytes | [7] |

Signaling Pathways Modulated by Nevanimibe Hydrochloride

Nevanimibe hydrochloride has been shown to modulate several key signaling pathways implicated in cancer progression.

FoxM1/AKR1C1 Signaling Pathway

In cholangiocarcinoma, avasimibe has been demonstrated to inhibit tumor progression by targeting the FoxM1/AKR1C1 signaling axis.[8][9] FoxM1, a proliferation-associated transcription factor, directly upregulates the expression of Aldo-Keto Reductase Family 1 Member C1 (AKR1C1). Avasimibe treatment leads to the downregulation of this pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Avasimibe | P450 | Acyltransferase | TargetMol [targetmol.com]

- 6. Effects of avasimibe on cytochrome P450 2C9 expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Avasimibe induces CYP3A4 and multiple drug resistance protein 1 gene expression through activation of the pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Avasimibe Dampens Cholangiocarcinoma Progression by Inhibiting FoxM1-AKR1C1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Preclinical Pharmacodynamics of Nevanimibe Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevanimibe (B238670) hydrochloride (formerly known as ATR-101 or PD-132301) is a potent and selective, orally active small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[1][2][3] ACAT1 is an intracellular enzyme located in the endoplasmic reticulum that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[2][4] Due to the high expression of ACAT1 in the adrenal cortex and its importance in providing cholesterol as a substrate for steroidogenesis, Nevanimibe has been investigated as a targeted therapy for adrenocortical carcinoma (ACC) and other conditions of adrenal steroid excess.[3][5] This technical guide provides an in-depth overview of the preclinical pharmacodynamics of Nevanimibe hydrochloride, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

Nevanimibe selectively inhibits ACAT1, leading to a disruption in cholesterol metabolism within adrenocortical cells. This inhibition prevents the esterification of free cholesterol, resulting in two key downstream effects:

-

Inhibition of Steroidogenesis: At lower concentrations, the depletion of the cholesteryl ester reservoir limits the substrate available for the synthesis of adrenal steroid hormones, including cortisol and androgens.[6][7]

-

Induction of Apoptosis: At higher concentrations, the inability to esterify excess free cholesterol leads to its accumulation within the cell. This accumulation of free cholesterol induces significant cellular stress, particularly within the endoplasmic reticulum (ER), triggering the unfolded protein response (UPR) and ultimately leading to programmed cell death (apoptosis).[2][5] This apoptotic effect is potent and selective for adrenocortical cells.

The proposed signaling pathway for Nevanimibe-induced apoptosis is detailed in the diagram below.

References

- 1. ATR-101, a selective ACAT1 inhibitor, decreases ACTH-stimulated cortisol concentrations in dogs with naturally occurring Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A phase 1 study of nevanimibe HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. ATR-101, a Selective and Potent Inhibitor of Acyl-CoA Acyltransferase 1, Induces Apoptosis in H295R Adrenocortical Cells and in the Adrenal Cortex of Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ATR-101, a selective ACAT1 inhibitor, decreases ACTH-stimulated cortisol concentrations in dogs with naturally occurring Cushing’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Phase 2, Multicenter Study of Nevanimibe for the Treatment of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Nevanimibe Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevanimibe (B238670) hydrochloride, also known as ATR-101 or PD-132301, is a potent and selective inhibitor of Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-CoA:cholesterol acyltransferase 1 (ACAT1).[1][2][3][4][5][6] SOAT1 is a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage.[3][5] In steroidogenic tissues like the adrenal cortex, SOAT1 activity is crucial for maintaining the cholesterol pool used for steroid hormone synthesis. Nevanimibe has been investigated for its potential therapeutic applications in conditions characterized by adrenal steroid excess or adrenal tumors, such as Congenital Adrenal Hyperplasia (CAH) and Adrenocortical Carcinoma (ACC).[1][3][7]

At lower concentrations, Nevanimibe inhibits adrenal steroidogenesis, leading to a decrease in the production of mineralocorticoids, glucocorticoids, and androgens.[3][7] At higher concentrations, the inhibition of SOAT1 by Nevanimibe leads to an accumulation of free cholesterol, which induces endoplasmic reticulum (ER) stress, activation of the unfolded protein response, and ultimately, apoptosis in adrenocortical cells.[3][5]

These application notes provide detailed protocols for in vitro studies to characterize the effects of Nevanimibe hydrochloride on SOAT1 inhibition, steroidogenesis, cell viability, and apoptosis in relevant cell models.

Data Presentation

Table 1: In Vitro Efficacy of Nevanimibe Hydrochloride

| Parameter | Cell Line | Value | Reference |

| EC50 (SOAT1 inhibition) | AC29 (transfected with human SOAT1) | 9 nM | [6][8] |

| EC50 (SOAT2 inhibition) | AC29 (transfected with human SOAT2) | 368 nM | [6][8] |

| Effect on Steroidogenesis | H295R | Dose-dependent decrease in adrenal steroids | [3] |

| Apoptosis Induction | H295R | Increased caspase-3/7 activity and TUNEL-positive cells | [5][8] |

Experimental Protocols

SOAT1/ACAT1 Inhibition Assay (Cell-Based Fluorescent Assay)

This protocol describes a method to determine the half-maximal effective concentration (EC50) of Nevanimibe for the inhibition of SOAT1. The assay utilizes an ACAT-deficient cell line (AC29) transfected with human SOAT1 and a fluorescent cholesterol analog.

Materials:

-

AC29 cells (ACAT-deficient Chinese hamster ovary cells)

-

Human SOAT1 expression vector

-

Transfection reagent

-

Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics

-

22-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-23,24-bisnor-5-cholen-3-ol (NBD-cholesterol)

-

Nevanimibe hydrochloride

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Transfection:

-

Seed AC29 cells in a suitable culture vessel.

-

Transfect the cells with the human SOAT1 expression vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Select and expand a stable cell line expressing human SOAT1.

-

-

Assay Performance:

-

Seed the SOAT1-expressing AC29 cells into 96-well black, clear-bottom plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of Nevanimibe hydrochloride in the cell culture medium.

-

Remove the overnight culture medium from the cells and add the medium containing the different concentrations of Nevanimibe. Include a vehicle control (e.g., DMSO).

-

Add NBD-cholesterol to each well at a final concentration of 1 µg/mL.

-

Incubate the plate for a specified period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

-

After incubation, wash the cells with phosphate-buffered saline (PBS) to remove excess NBD-cholesterol.

-

Measure the fluorescence of the intracellular esterified NBD-cholesterol using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 535 nm).

-

Plot the fluorescence intensity against the logarithm of the Nevanimibe concentration and determine the EC50 value using a suitable non-linear regression analysis.

-

Steroidogenesis Assay (H295R Cell Line)

This protocol is based on the OECD 456 guideline and utilizes the human adrenocortical carcinoma cell line H295R, which expresses the key enzymes for steroidogenesis.[9][10][11][12]

Materials:

-

H295R cells

-

Cell culture medium (e.g., DMEM/F-12 supplemented with cosmic serum, ITS+ supplement, etc.)

-

Forskolin (B1673556) (to stimulate steroidogenesis)

-

Nevanimibe hydrochloride

-

24- or 96-well cell culture plates

-

LC-MS/MS or ELISA kits for steroid hormone quantification (e.g., cortisol, testosterone, 17-OHP)

Procedure:

-

Cell Seeding:

-

Seed H295R cells in 24- or 96-well plates at a density that allows for logarithmic growth during the experiment.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Treatment:

-

Prepare serial dilutions of Nevanimibe hydrochloride in culture medium.

-

Remove the existing medium and replace it with medium containing the test concentrations of Nevanimibe. Include a vehicle control and a positive control (e.g., a known inhibitor of steroidogenesis).

-

Add a stimulant of steroidogenesis, such as forskolin (e.g., 10 µM), to all wells except the negative control.

-

Incubate the cells for 48 hours at 37°C in a CO2 incubator.

-

-

Hormone Quantification:

-

After incubation, collect the cell culture supernatant.

-

Quantify the concentration of steroid hormones (e.g., cortisol, testosterone, androstenedione, 17-OHP) in the supernatant using LC-MS/MS or specific ELISA kits.

-

-

Data Analysis:

-

Normalize the hormone concentrations to the vehicle control.

-

Plot the hormone concentrations against the Nevanimibe concentration to determine the dose-dependent effect on steroid production.

-

Cell Viability Assay (MTT/MTS Assay)

This protocol assesses the cytotoxic effects of Nevanimibe on adrenocortical cells.

Materials:

-

Adrenocortical cell line (e.g., H295R, SW13)

-

Cell culture medium

-

Nevanimibe hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

-

Treatment:

-

Prepare serial dilutions of Nevanimibe hydrochloride in the culture medium.

-

Treat the cells with different concentrations of Nevanimibe for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.

-

-

Assay Performance:

-

After the treatment period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot cell viability against the Nevanimibe concentration to determine the IC50 value.

-

Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activation of executioner caspases, a hallmark of apoptosis.

Materials:

-

Adrenocortical cell line (e.g., H295R)

-

Cell culture medium

-

Nevanimibe hydrochloride

-

Caspase-Glo® 3/7 Assay kit or similar

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate and treat with various concentrations of Nevanimibe as described in the cell viability assay protocol. It is recommended to run a parallel plate for cell viability to normalize the caspase activity.

-

-

Assay Performance:

-

After the treatment period, equilibrate the plate to room temperature.

-

Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

-

Measurement:

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signal to the number of viable cells (from the parallel plate) or total protein concentration.

-

Express the results as a fold change in caspase activity compared to the vehicle control.

-

Visualizations

Caption: Mechanism of action of Nevanimibe hydrochloride in adrenocortical cells.

Caption: Workflow for the in vitro evaluation of Nevanimibe hydrochloride.

References

- 1. A phase 1 study of nevanimibe HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Synthesis and Evaluation of 11C- and 18F-Labeled SOAT1 Inhibitors as Macrophage Foam Cell Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATR-101, a Selective and Potent Inhibitor of Acyl-CoA Acyltransferase 1, Induces Apoptosis in H295R Adrenocortical Cells and in the Adrenal Cortex of Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

Application Notes and Protocols for In Vitro Efficacy Testing of Nevanimibe Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevanimibe (B238670) hydrochloride (also known as ATR-101) is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also designated as Sterol O-Acyltransferase 1 (SOAT1).[1] ACAT1 is a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] By inhibiting ACAT1, Nevanimibe hydrochloride disrupts cholesterol homeostasis, leading to an accumulation of free cholesterol. This mechanism has significant implications in pathologies characterized by aberrant cholesterol metabolism and steroidogenesis. Notably, in adrenocortical carcinoma (ACC) cells, inhibition of ACAT1 by Nevanimibe has been shown to induce endoplasmic reticulum (ER) stress and apoptosis, making it a promising therapeutic agent for this rare and aggressive cancer.[1][3] At lower concentrations, Nevanimibe reduces adrenal steroidogenesis across all three adrenocortical steroid pathways.[3]

These application notes provide detailed protocols for a panel of in vitro assays to assess the efficacy of Nevanimibe hydrochloride. The described methods will enable researchers to evaluate its enzymatic inhibition, cellular activity, and cytotoxic effects.

Mechanism of Action: ACAT1 Signaling Pathway

Nevanimibe hydrochloride exerts its effects by directly inhibiting the enzymatic activity of ACAT1. This enzyme is located in the endoplasmic reticulum and plays a crucial role in maintaining cellular cholesterol homeostasis. An excess of intracellular free cholesterol is cytotoxic. ACAT1 catalyzes the conversion of free cholesterol and long-chain fatty acyl-CoAs into neutral cholesteryl esters, which are subsequently stored in cytoplasmic lipid droplets. This process is vital for protecting cells from free cholesterol-induced toxicity and for providing a reservoir of cholesterol for various cellular processes, including steroid hormone synthesis.

In the context of steroidogenic cells, such as those in the adrenal cortex, cholesteryl esters serve as the primary source of cholesterol for the production of steroid hormones. By inhibiting ACAT1, Nevanimibe hydrochloride curtails the available pool of cholesteryl esters, thereby impeding steroidogenesis.[4][5] Furthermore, the resulting accumulation of free cholesterol in the endoplasmic reticulum can trigger the unfolded protein response (UPR) and ER stress, leading to apoptosis, a particularly relevant mechanism in the context of cancer therapy.[1]

Caption: ACAT1 signaling pathway and the inhibitory action of Nevanimibe HCl.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of Nevanimibe hydrochloride from various studies. This data provides a comparative overview of its potency and selectivity.

| Parameter | Target | Cell Line/System | Value | Reference |

| EC50 | Human ACAT1 | - | 9 nM | --INVALID-LINK-- |

| EC50 | Human ACAT2 | - | 368 nM | --INVALID-LINK-- |

| Effect | Apoptosis Induction | H295R | Increased Caspase-3/7 activity | [1] |

| Effect | Cholesteryl Ester Formation | H295R | Decreased | [1] |

| Effect | Free Cholesterol Levels | H295R | Increased | [1] |

Experimental Protocols

ACAT1 Enzymatic Inhibition Assay (Microsomal)

This assay directly measures the inhibitory effect of Nevanimibe hydrochloride on ACAT1 activity in a cell-free system using isolated microsomes.

Materials:

-

Cell line with high ACAT1 expression (e.g., H295R, CHO-ACAT1)

-

Nevanimibe hydrochloride

-

[14C]Oleoyl-CoA

-

Reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Unlabeled oleoyl-CoA

-

Cholesterol

-

Lipid extraction solvents (e.g., chloroform:methanol, 2:1 v/v)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and fluid

Protocol:

-

Microsome Preparation:

-

Homogenize cells in a suitable buffer and centrifuge to pellet cellular debris.

-

Centrifuge the supernatant at high speed to pellet the microsomal fraction.

-

Resuspend the microsomes in the reaction buffer.

-

-

Assay Reaction:

-

In a microfuge tube, combine the microsomal preparation with the reaction buffer containing BSA and cholesterol.

-

Add varying concentrations of Nevanimibe hydrochloride (or vehicle control) and pre-incubate for 15-30 minutes at 37°C.

-

Initiate the reaction by adding [14C]Oleoyl-CoA.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding lipid extraction solvents.

-

Vortex and centrifuge to separate the phases.

-

Spot the lipid-containing lower phase onto a TLC plate and develop the plate to separate cholesteryl esters.

-

Visualize the lipid spots (e.g., with iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of cholesteryl ester formed in each reaction.

-

Determine the percent inhibition for each concentration of Nevanimibe hydrochloride relative to the vehicle control.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for the microsomal ACAT1 inhibition assay.

Cellular Cholesteryl Ester Quantification Assay

This cell-based assay measures the downstream effect of ACAT1 inhibition by quantifying the levels of cholesteryl esters.

Materials:

-

H295R cells or other suitable cell line

-

Nevanimibe hydrochloride

-